molecular formula C25H16ClN5 B11129333 (2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B11129333
M. Wt: 421.9 g/mol
InChI Key: UFGJYIBOHRMBJA-JXAWBTAJSA-N
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Description

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a chlorophenyl group, and a phenyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the chlorophenyl and phenyl-pyrazole groups through various coupling reactions. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced derivatives of the original compound.

Scientific Research Applications

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE stands out due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications. Its unique combination of a benzodiazole ring, chlorophenyl group, and phenyl-pyrazole moiety provides distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C25H16ClN5

Molecular Weight

421.9 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C25H16ClN5/c26-20-12-10-17(11-13-20)24-19(16-31(30-24)21-6-2-1-3-7-21)14-18(15-27)25-28-22-8-4-5-9-23(22)29-25/h1-14,16H,(H,28,29)/b18-14-

InChI Key

UFGJYIBOHRMBJA-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C(/C#N)\C4=NC5=CC=CC=C5N4

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C(C#N)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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